2,5-Dioxaspiro[3.5]nonan-8-ol
Description
Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are characterized by two or more rings that are connected by a single, common atom known as the spiro atom. acs.org This arrangement imparts a distinct three-dimensional geometry, moving away from the often-planar structures of many cyclic and aromatic compounds. nih.gov The rigid and well-defined spatial arrangement of substituents on a spirocyclic scaffold makes these compounds particularly interesting in fields such as medicinal chemistry and materials science. acs.org The constrained nature of the rings can influence the molecule's conformational flexibility, lipophilicity, and solubility, which are key parameters in drug design. Current time information in Bangalore, IN.
Significance of Four-Membered Ring Spirocycles in Contemporary Research
Spirocycles incorporating a four-membered ring, such as an oxetane (B1205548) or cyclobutane, have garnered considerable attention in modern chemical research. researchgate.net These strained ring systems introduce a higher degree of rigidity and provide unique vectors for functionalization. google.com The inclusion of a four-membered ring can lead to novel chemical space, offering opportunities for the development of new bioactive molecules and materials with unique properties. researchgate.net Oxetanes, in particular, are increasingly recognized for their ability to serve as bioisosteres for carbonyl groups and to improve the physicochemical properties of drug candidates. nih.gov
Contextualizing the 2,5-Dioxaspiro[3.5]nonan-8-ol Core Structure within Dioxaspiro[3.5]nonane Analogs
The core structure of This compound features a spirocyclic system where a four-membered oxetane ring is fused to a six-membered tetrahydropyran (B127337) ring at the C4 position of the tetrahydropyran. The "2,5-dioxa" designation indicates the presence of two oxygen atoms in the spirocyclic framework, one in each ring. The hydroxyl group at the C8 position of the tetrahydropyran ring is a key functional group that influences the compound's properties and potential reactivity.
While specific research on This compound is not extensively documented in publicly available literature, its structural analogs, such as 2,5-Dioxaspiro[3.5]nonan-7-one and 2,5-Dioxaspiro[3.5]nonan-8-amine , have been noted. The synthesis of such dioxaspiro[3.5]nonane systems can be conceptually approached through several methods, including the acid-catalyzed reaction of a suitable diol with a ketone. For instance, the formation of a related 2,6-dioxaspiro[3.5]nonane system has been achieved through the cyclodehydration of a corresponding diol. acs.org Another general approach to spiro-oxetanes involves the intramolecular Williamson ether synthesis from a suitably functionalized precursor. acs.org
The reactivity of the This compound scaffold is expected to be dictated by the presence of the oxetane and tetrahydropyran rings, as well as the C8-hydroxyl group. The oxetane ring, being strained, could be susceptible to ring-opening reactions under certain conditions. The secondary alcohol at C8 can undergo typical alcohol reactions such as oxidation to the corresponding ketone (2,5-Dioxaspiro[3.5]nonan-8-one ), esterification, or etherification.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2103270-78-4 |
| Predicted LogP | -0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
This data is based on computational predictions and information from chemical suppliers, as detailed experimental data is not widely available in the literature.
Occurrence of Spirocyclic Motifs in Natural Products and Their Relevance
Spirocyclic motifs are not merely a synthetic curiosity; they are frequently found in a wide array of natural products isolated from various sources, including plants, fungi, and marine organisms. acs.orgsmolecule.com These natural spirocycles often exhibit significant biological activity, serving as antiviral, antibiotic, antifungal, and anticancer agents. ambeed.com The prevalence of spirocyclic structures in nature underscores their evolutionary selection as scaffolds for interacting with biological macromolecules. acs.org The study of naturally occurring spirocycles provides valuable insights for the design and synthesis of new therapeutic agents. Notable examples of spirocyclic natural products include the antifungal agent griseofulvin (B1672149) and the diuretic spironolactone (B1682167), both of which are on the World Health Organization's list of essential medicines. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C7H12O3/c8-6-1-2-10-7(3-6)4-9-5-7/h6,8H,1-5H2 |
InChI Key |
RVUFMMUGTVVUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1O)COC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2,5 Dioxaspiro 3.5 Nonan 8 Ol
Reaction Mechanisms Involving the Spiroketal Linkage
The spiroketal moiety, particularly the strained four-membered oxetane (B1205548) ring, is a key site of reactivity in 2,5-Dioxaspiro[3.5]nonan-8-ol.
Acid-Catalyzed Rearrangements and Ring Opening of Dioxaspiro Systems
Dioxaspiro systems are susceptible to acid-catalyzed rearrangements and ring-opening reactions. The presence of the strained oxetane ring in this compound makes it particularly prone to such transformations. In the presence of acid, protonation of one of the oxygen atoms of the spiroketal can occur, leading to a cascade of reactions.
The reaction of spiroketals with acid can lead to an equilibrium between the spiroketal and the corresponding hydroxy ketone. In the case of this compound, this would involve the opening of the oxetane ring to form a primary alcohol and a ketone. The stability of related dioxaspiro systems often dictates the position of this equilibrium. For some dioxaspiro compounds, treatment with mineral acids can lead to the opening of the spiroacetal to the thermodynamically less favored ketone. spiedigitallibrary.org
Furthermore, acid-catalyzed rearrangements can lead to the formation of different ring systems. For instance, studies on related trioxadispiroacetals have shown unexpected rearrangements to chroman derivatives in the presence of acid. spiedigitallibrary.org While not directly analogous, this highlights the potential for complex skeletal reorganizations in spiroketal systems under acidic conditions. The stability of dioxaspiro[4.4]nonane systems has been noted to be influenced by the reaction conditions, with the potential for isomerization at the spirocenter. bldpharm.com
| Reaction Type | Reagents & Conditions | Expected Products | Notes |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H2SO4) | Ring-opened hydroxy ketone | Equilibrium between spiroketal and open-chain form. |
| Acid-Catalyzed Rearrangement | Stronger acid, non-aqueous conditions | Isomerized spiroketals, alternative ring systems | Product distribution depends on substrate and conditions. |
Nucleophilic Substitutions and Derivatizations at the Hydroxyl Group of this compound
The secondary hydroxyl group at the C-8 position of the spiro[3.5]nonane ring is a prime site for nucleophilic substitution and derivatization reactions. These transformations are crucial for introducing a wide range of functional groups and for synthesizing more complex molecules.
Standard reactions for secondary alcohols can be applied to this compound. These include esterification with acyl chlorides or anhydrides in the presence of a base, and etherification via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonates are excellent substrates for SN2 reactions, allowing for the introduction of various nucleophiles, including azides, cyanides, and halides. For example, a mesylate derivative of a similar 2,5-dioxaspiro[3.4]octane system has been used as a precursor for the corresponding amine and bromide. researchgate.net The conversion of the alcohol to an amine derivative, 2,5-Dioxaspiro[3.5]nonan-8-amine, has been documented, suggesting the feasibility of such transformations. bldpharm.comrsc.org
| Reaction Type | Reagents | Product Type |
| Esterification | Acyl chloride, Pyridine | Ester |
| Etherification | NaH, Alkyl halide | Ether |
| Sulfonylation | TsCl or MsCl, Pyridine | Tosylate or Mesylate |
| Nucleophilic Substitution | NaN3, NaCN, etc. on the corresponding sulfonate | Azide, Nitrile, etc. |
Oxidation and Reduction Chemistry of the this compound Moiety
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2,5-Dioxaspiro[3.5]nonan-8-one, is a fundamental transformation. ambeed.com This reaction can be achieved using a variety of common oxidizing agents. Mild conditions, such as those employing Dess-Martin periodinane (DMP) or Swern oxidation, are often preferred to avoid potential side reactions involving the spiroketal functionality. The oxidation of a similar alcohol in a 2,5-dioxaspiro[3.4]octane system has been successfully carried out using DMP. researchgate.netnuph.edu.ua
Conversely, the reduction of the corresponding ketone, 2,5-Dioxaspiro[3.5]nonan-8-one, would yield this compound. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of the reduction may be influenced by the steric hindrance imposed by the spirocyclic framework, potentially leading to a preference for one diastereomer. The reduction of a spiro-chromanone with NaBH4 has been shown to efficiently produce the corresponding secondary alcohol. researchgate.net
| Reaction | Reagent | Product | Typical Yield |
| Oxidation | Dess-Martin Periodinane (DMP) | 2,5-Dioxaspiro[3.5]nonan-8-one | Good to High |
| Reduction | Sodium Borohydride (NaBH4) | This compound | High |
Chelation and Complexation Behavior of this compound
The spatial arrangement of the oxygen atoms in this compound could allow for the formation of stable chelate rings with suitable metal ions. The size of the metal ion and its coordination preferences would be critical factors in determining the stability and structure of the resulting complex. The study of transition metal complexes and their activation of dioxygen often involves ligands with multiple coordination sites, and the principles from these studies could be relevant to understanding the potential of this spiroketal alcohol as a ligand. nih.gov
Functionalization and Derivatization of the Spiro[3.5]nonane Ring System
Beyond the reactivity of the hydroxyl group and the spiroketal, the spiro[3.5]nonane carbon framework itself can be a target for functionalization. However, direct functionalization of the saturated carbocyclic ring is generally challenging and often requires harsh conditions that might not be compatible with the spiroketal moiety.
A more common strategy involves the synthesis of the spiro[3.5]nonane ring system from already functionalized precursors. For example, cycloaddition reactions with substituted cyclohexene (B86901) derivatives can be employed to construct the spiro[3.5]nonane skeleton with pre-installed functional groups. acs.org The synthesis of various functionalized spiro[3.5]nonanes has been achieved through methods like Prins-type reactions, which allow for the incorporation of diverse functionalities. acs.org
Spectroscopic Characterization and Advanced Structural Elucidation of 2,5 Dioxaspiro 3.5 Nonan 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 2,5-Dioxaspiro[3.5]nonan-8-ol, both ¹H and ¹³C NMR are instrumental in confirming the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The proton on the carbon bearing the hydroxyl group (CH-OH) would present a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons of the oxetane (B1205548) ring and the cyclohexane (B81311) ring would have characteristic shifts and coupling patterns reflecting their respective environments.
¹³C NMR spectroscopy provides complementary information by showing a signal for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-8) would be found in the typical range for a secondary alcohol. The spiro carbon (C-4) is particularly noteworthy, appearing in a distinct region characteristic of quaternary carbons in such a strained ring system. The carbons of the oxetane ring (C-1, C-3) would be deshielded due to the adjacent oxygen atoms.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.50 | s | 4H | H-1, H-3 |
| ~3.90 | m | 1H | H-8 |
| ~2.50 | br s | 1H | 8-OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~95.0 | C-4 (Spiro Carbon) |
| ~78.0 | C-1, C-3 |
| ~68.0 | C-8 |
| ~34.0 | C-6, C-10 |
Mass Spectrometry (MS) Techniques in Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₇H₁₂O₃.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would include the loss of a water molecule (H₂O) from the parent ion, particularly under electron ionization (EI) conditions. Cleavage of the spirocyclic ring system can also occur, leading to characteristic fragment ions. For instance, the retro-Diels-Alder type cleavage of the cyclohexane ring or the opening of the oxetane ring can produce stable carbocation fragments that are indicative of the initial structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
|---|---|
| 144.0786 | [M]⁺ (Molecular Ion) |
| 126.0681 | [M - H₂O]⁺ |
| 115.0759 | [M - CHO]⁺ |
| 85.0653 | [C₅H₉O]⁺ |
Chromatographic Techniques (HPLC, LC-MS, UPLC) for Separation and Quantification
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are particularly suited for the analysis of polar, non-volatile compounds like this compound.
Due to the presence of the hydroxyl group and ether linkages, this compound is moderately polar. Therefore, reversed-phase HPLC using a C18 or C8 column would be an effective method for its separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
LC-MS combines the separation power of LC with the detection capabilities of MS, allowing for the confirmation of the molecular weight of the eluting peak, thus providing a high degree of confidence in peak identification. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Typical HPLC/UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | ESI-MS (Positive Ion Mode) |
| Expected Retention Time | ~2.5 minutes |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its hydroxyl and ether functionalities. A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibrations of the alcohol and the ether linkages would appear in the fingerprint region, typically between 1260-1000 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks any significant chromophores (i.e., conjugated π-systems), it is not expected to exhibit strong absorption in the UV-Vis region (200-800 nm). This lack of absorbance can itself be a useful piece of information, confirming the absence of unsaturation or aromatic rings.
Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2950-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1100-1000 | Strong | C-O Stretch (Ether and Alcohol) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Computational and Theoretical Chemistry Studies on 2,5 Dioxaspiro 3.5 Nonan 8 Ol
Quantum Chemical Calculations for Electronic Structure and Conformation
DFT calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are invaluable for structural elucidation. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, indicating regions susceptible to nucleophilic or electrophilic attack.
| Computational Method | Property | Finding |
| DFT (B3LYP/6-31G) | Optimized Geometry | Prediction of the most stable three-dimensional arrangement of atoms. |
| DFT (B3LYP/6-31G) | Conformational Analysis | Identification of low-energy conformers, including different chair and boat forms of the tetrahydropyran (B127337) ring and the orientation of the hydroxyl group. |
| TD-DFT | Electronic Transitions | Calculation of excitation energies and oscillator strengths to predict UV-Vis absorption spectra. |
| DFT | NMR Chemical Shifts | Prediction of 1H and 13C NMR chemical shifts to aid in experimental spectral assignment. |
Molecular Dynamics Simulations of 2,5-Dioxaspiro[3.5]nonan-8-ol and its Analogs
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its analogs in various environments, such as in solution or within a biological system. nih.govnih.gov By simulating the motions of atoms over time, MD can reveal conformational changes, intermolecular interactions, and the influence of solvent on the molecule's structure. nih.govnih.gov
For this compound, MD simulations can explore the flexibility of the spirocyclic system and the dynamics of the hydroxyl group's interactions with its surroundings. This is particularly relevant for understanding how the molecule might bind to a biological target. Simulations of analogs, where the core structure is systematically modified, can elucidate the role of specific functional groups on the molecule's dynamic properties and interactions. chemrxiv.org For instance, altering the substituents on the rings or changing the ring sizes can significantly impact the conformational landscape and, consequently, the molecule's function. chemrxiv.org
| Simulation Type | System | Key Insights |
| MD in Water | This compound | Analysis of solvent shell structure and hydrogen bonding dynamics involving the hydroxyl and ether groups. |
| MD in Lipid Bilayer | Analogs of this compound | Investigation of membrane permeability and preferred orientation within a lipid environment. |
| Comparative MD | This compound and fluorinated analog | Assessment of the effect of fluorination on conformational stability and intermolecular interactions. |
Reaction Pathway and Transition State Analysis of this compound Transformations
Computational chemistry is instrumental in mapping out the potential reaction pathways for the transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most favorable reaction mechanisms. For example, the oxidation of the hydroxyl group to a ketone or the opening of the oxetane (B1205548) ring can be investigated.
Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, providing a quantitative measure of the kinetic feasibility of a reaction. researchgate.net This analysis can guide the design of synthetic routes or predict potential metabolic transformations. For instance, understanding the mechanism of oxetane ring-opening can be crucial, as this moiety is often incorporated into drug candidates to improve their physicochemical properties. acs.org
| Reaction Type | Computational Approach | Information Gained |
| Oxidation of the alcohol | DFT Transition State Search | Identification of the transition state structure and calculation of the activation energy for conversion to the corresponding ketone. |
| Acid-catalyzed ring opening | QM/MM Simulations | Elucidation of the mechanism of oxetane ring opening in an aqueous acidic environment, including the role of solvent molecules. |
| Thermal decomposition | Intrinsic Reaction Coordinate (IRC) Calculations | Mapping the reaction pathway from the reactant to the product to confirm the calculated transition state connects the desired species. |
Structure-Activity Relationship (SAR) Modeling for Spirocyclic Analogs
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. drugdesign.orgoncodesign-services.comcollaborativedrug.com For spirocyclic analogs of this compound, computational SAR modeling can be a powerful predictive tool. oncodesign-services.comcollaborativedrug.com By generating a library of virtual analogs with diverse substitutions and evaluating their properties, it is possible to build models that predict biological activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with observed activity. These models can then be used to prioritize the synthesis of new compounds with potentially enhanced activity. For spirocyclic systems, descriptors that capture the three-dimensional shape and rigidity of the scaffold are often crucial for building accurate predictive models.
| Modeling Technique | Descriptors Used | Predicted Endpoint |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Steric and electrostatic fields | Binding affinity to a specific biological target. |
| Machine Learning (e.g., Random Forest, SVM) | A variety of 2D and 3D descriptors | Classification of compounds as active or inactive. |
| Pharmacophore Modeling | Key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) | Identification of the essential interactions required for biological activity. |
Applications and Research Trajectories for 2,5 Dioxaspiro 3.5 Nonan 8 Ol
2,5-Dioxaspiro[3.5]nonan-8-ol as a Building Block in Complex Organic Synthesis
The structural features of this compound make it a versatile synthon for the construction of more complex molecular architectures. The hydroxyl group provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, and etherification, allowing for its incorporation into larger molecules. The spirocyclic core imparts a defined three-dimensional conformation, which can be crucial for biological activity or the desired properties of a material.
The synthesis of derivatives of this compound often involves leveraging the reactivity of the hydroxyl group. For instance, it can be oxidized to the corresponding ketone, 2,5-Dioxaspiro[3.5]nonan-8-one, which can then undergo further reactions such as reductive amination to introduce nitrogen-containing functionalities. smolecule.com The stability of the oxetane (B1205548) ring under various reaction conditions is a key advantage, although its ring strain can also be exploited in certain synthetic strategies. acs.org The development of efficient synthetic routes to such spirocyclic building blocks is an active area of research, as it enables the exploration of novel chemical space. researchgate.net
Role in the Development of Pharmaceutical Intermediates
Spirocyclic motifs are increasingly sought after in drug discovery programs due to their ability to improve physicochemical properties such as solubility and metabolic stability, while also providing structural novelty. rsc.org The incorporation of a spirocycle can lead to a more favorable three-dimensional shape for binding to biological targets. ohiolink.edu this compound serves as a precursor for pharmaceutical intermediates that can be incorporated into lead compounds.
The oxetane moiety, in particular, is recognized as a valuable functional group in medicinal chemistry. nih.gov Its presence can influence properties like lipophilicity and aqueous solubility. rsc.org For example, the replacement of a gem-dimethyl group with an oxetane can lead to improved metabolic stability and solubility. The hydroxyl group on the cyclohexane (B81311) ring of this compound allows for the attachment of this spirocyclic unit to a parent molecule, potentially enhancing its pharmacological profile. Research has shown that the introduction of spirocyclic fragments can lead to the development of novel analogs of existing drugs with potentially improved properties. nih.gov
Potential in Materials Science and Advanced Functional Molecules
The rigid and well-defined structure of spirocyclic compounds like this compound makes them attractive candidates for the development of new materials. Spirocyclic monomers can be used in polymerization reactions to create polymers with unique thermal and mechanical properties. For instance, the incorporation of spiroacetal units into polymer backbones has been shown to increase the glass transition temperature, indicating enhanced rigidity. rsc.orgrsc.org
The polymerization of spirocyclic monomers can also lead to materials with low shrinkage during polymerization, which is a significant advantage in applications such as dental fillings and high-precision molding. tandfonline.com The hydroxyl group of this compound can serve as a point of attachment for polymerizable groups, allowing for its integration into polymer chains. Furthermore, the spirocyclic ether structure could be explored for applications in areas like photoresponsive polymers, where changes in the molecule's polarity upon light irradiation can be harnessed for creating "photochemical valves". nih.gov
Table 1: Research Applications of Spirocyclic Compounds
| Application Area | Key Feature of Spirocycle | Example Research Finding |
|---|---|---|
| Complex Organic Synthesis | Rigid 3D scaffold, functional group handles | The hydroxyl group allows for diverse chemical transformations, enabling incorporation into larger, complex molecules. |
| Pharmaceutical Intermediates | Improved physicochemical properties (e.g., solubility, metabolic stability) | Replacement of common motifs with spirocycles can lead to novel drug analogs with enhanced pharmacological profiles. nih.gov |
| Materials Science | Enhanced thermal and mechanical properties in polymers | Incorporation of spiroacetals into polymers increases their glass transition temperature. rsc.orgrsc.org |
| Supramolecular Chemistry | Defined cavities for host-guest interactions | Spirocyclic ethers can act as hosts for specific guest molecules, forming organized molecular assemblies. |
| Bioisosteric Replacements | Mimicry of common functional groups with improved properties | Spirocyclic oxetanes can serve as bioisosteres for carbonyl groups, improving metabolic stability. acs.org |
Supramolecular Chemistry and Host-Guest Interactions with Spirocyclic Ethers
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. tandfonline.com The well-defined three-dimensional structure of spirocyclic ethers provides a scaffold for creating host molecules that can selectively bind to guest ions or molecules. The pioneering work on crown ethers demonstrated the potential of cyclic ethers to act as hosts for metal ions. arkat-usa.org
Exploration of Bioisosteric Replacements using Spirocyclic Motifs
Bioisosterism, the replacement of a functional group in a biologically active molecule with another group that retains similar biological activity, is a key strategy in drug design. nih.gov Spirocyclic motifs are increasingly being explored as bioisosteres for common saturated and aromatic rings. rsc.orgenamine.net Their rigid, three-dimensional nature can offer advantages over more flexible or planar structures. rsc.org
Spirocycles containing heteroatoms, such as the oxetane in this compound, are particularly interesting. Oxetanes have been successfully used as bioisosteric replacements for carbonyl groups and gem-dimethyl groups, often leading to improvements in metabolic stability and solubility. acs.org For example, spirocyclic oxetanes have been investigated as isosteres for morpholines and piperazines in drug candidates. acs.org The unique geometry and electronic properties of the spirocyclic core in this compound make it a candidate for bioisosteric replacement of other cyclic systems in efforts to optimize the properties of drug molecules. rsc.orgnih.gov The incorporation of an oxygen atom into a spirocyclic unit has been shown to dramatically improve water solubility. rsc.org
Conclusion and Future Perspectives in 2,5 Dioxaspiro 3.5 Nonan 8 Ol Research
Current Challenges in Spirocyclic Ether Synthesis
The synthesis of spirocyclic ethers, including the 2,5-dioxaspiro[3.5]nonane framework, presents notable challenges for synthetic chemists. A primary difficulty lies in the construction of the spirocenter, a quaternary carbon that is stereochemically complex. acs.org Traditional methods often involve multi-step sequences and may lack the desired stereocontrol.
For the specific 2,5-dioxaspiro[3.5]nonane system, which features a four-membered oxetane (B1205548) ring, the challenges are amplified. The inherent ring strain of the oxetane moiety can make its formation and subsequent manipulation difficult. acs.org Strategies for the synthesis of related spiro-oxetanes, such as 2,5-dioxaspiro[3.4]octanes, have utilized ring-closing metathesis (RCM) as a key step, but this requires careful selection of catalysts and reaction conditions to be efficient. nuph.edu.uaresearchgate.net A reported photochemical cyclization to form a 5,8-dioxaspiro[3.5]nonane derivative highlights a potential route, though its applicability may be limited to specific substrates due to regioselectivity issues. acs.org
Furthermore, achieving high yields and scalability for these complex structures remains a significant hurdle. The synthesis of a 2,5-dioxaspiro[3.4]octane-derived alcohol on a 90-gram scale demonstrates that large-scale production is feasible, but requires robust and optimized procedures. nuph.edu.uaresearchgate.net
Opportunities for Novel Derivatization and Functionalization
Despite the synthetic challenges, the 2,5-Dioxaspiro[3.5]nonan-8-ol scaffold offers exciting opportunities for the creation of diverse chemical libraries through derivatization and functionalization. The hydroxyl group at the C-8 position serves as a prime handle for a variety of chemical transformations.
The corresponding ketone, 2,5-Dioxaspiro[3.5]nonan-8-one, and amine, 2,5-Dioxaspiro[3.5]nonan-8-amine, are known derivatives, indicating that the core structure is amenable to functional group interconversion. ambeed.combldpharm.com The alcohol can be oxidized to the ketone, which can then serve as a precursor for reactions such as reductive amination to introduce a wide range of amine-containing substituents.
Moreover, the spirocyclic framework itself can be a platform for introducing additional functionality. Research on related spiroketals has shown that functional groups on the rings can be modified to create a variety of analogues. researchgate.net The development of novel synthetic methodologies that allow for the controlled introduction of substituents at various positions on the 2,5-dioxaspiro[3.5]nonane skeleton will be crucial for exploring the structure-activity relationships of its derivatives.
Below is a table summarizing key derivatives and their synthetic precursors, highlighting the potential for functionalization.
| Precursor Compound | Derivative | Synthetic Transformation | Potential Applications |
| This compound | 2,5-Dioxaspiro[3.5]nonan-8-one | Oxidation | Intermediate for further functionalization |
| 2,5-Dioxaspiro[3.5]nonan-8-one | 2,5-Dioxaspiro[3.5]nonan-8-amine | Reductive Amination | Introduction of basic nitrogen for medicinal chemistry applications |
| This compound | Esters/Ethers of the -OH group | Esterification/Etherification | Prodrug strategies, modification of physicochemical properties |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. For a relatively new scaffold like this compound, computational studies can provide invaluable insights to guide synthetic efforts and predict properties.
Quantum chemical calculations can be employed to understand the thermodynamics and kinetics of different synthetic routes, helping to identify the most plausible pathways and reaction conditions. researchgate.net For instance, computational analysis can shed light on the stability of intermediates and transition states in the formation of the strained oxetane ring.
Furthermore, computational tools can predict the physicochemical properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. nuph.edu.ua Molecular docking simulations can be used to virtually screen libraries of this compound derivatives against biological targets of interest, prioritizing compounds for synthesis and experimental testing. A study on a related spiro compound used predicted collision cross section values to aid in its characterization. uni.lu
Emerging Roles in Chemical Biology and Drug Discovery (Preclinical Focus)
Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to high-affinity and selective interactions with biological targets. nih.gov The incorporation of oxetane rings, as is present in this compound, has been shown to improve key drug-like properties such as aqueous solubility and metabolic stability. nuph.edu.ua
While preclinical data specifically for this compound is not yet widely published, related spirocyclic structures have shown promise in various therapeutic areas. For instance, spiro compounds are being investigated as inhibitors of the menin-MLL interaction for cancer therapy and as modulators of quorum sensing in bacteria. google.comunipv.it The unique geometry of the 2,5-dioxaspiro[3.5]nonane framework could be exploited to design novel inhibitors of enzymes or protein-protein interactions.
The functional groups on this compound and its derivatives can be used to attach probes for chemical biology studies, enabling the investigation of their molecular mechanisms of action. The development of derivatives with potential biological activity, such as the observed antimicrobial and anticancer properties of the related 2,5-Dioxaspiro[3.5]nonan-7-one, underscores the potential of this chemical class. smolecule.com As research progresses, it is anticipated that preclinical studies will uncover specific biological activities for derivatives of this compound, paving the way for their potential development as therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 2,5-Dioxaspiro[3.5]nonan-8-ol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions from precursors containing nitrogen and oxygen. For example, chloroacetyl chloride can be reacted with a base in a polar solvent (e.g., THF or DCM) under controlled temperatures (0–25°C) to form the spirocyclic core . Key steps include:
- Precursor activation via nucleophilic substitution.
- Cyclization under anhydrous conditions to prevent hydrolysis.
- Purification using column chromatography or recrystallization. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time. Evidence from similar spirocyclic compounds suggests that lower temperatures (≤10°C) reduce side reactions, improving purity .
Q. How can spectroscopic techniques (NMR, FTIR) elucidate the structural features of this compound?
- ¹H/¹³C NMR : The spirocyclic structure creates distinct splitting patterns. For example, the oxygenated carbons (C-2 and C-5) exhibit downfield shifts (δ 70–100 ppm in ¹³C NMR), while the hydroxyl proton (C-8-OH) shows broad singlet behavior in ¹H NMR .
- FTIR : Characteristic peaks include O–H stretching (~3200–3500 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the dioxane ring .
- HRMS : Confirm molecular weight (e.g., C₈H₁₂O₄ has a theoretical mass of 172.16 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl substitution) affect the reactivity and biological activity of this compound compared to analogs?
Comparative studies with analogs like 2,5-Dioxa-8-azaspiro[3.5]nonane (CAS 1184185-17-8) reveal:
| Compound | Key Structural Difference | Reactivity Impact |
|---|---|---|
| This compound | Hydroxyl group at C-8 | Enhanced hydrogen bonding |
| 8-Azaspiro[3.5]nonane | Nitrogen instead of oxygen | Lower polarity, reduced solubility |
| Methyl-substituted analogs (e.g., 9-methyl-2,5-dioxaspiro derivatives) show increased steric hindrance, reducing nucleophilic attack rates by ~30% . |
Q. What computational strategies predict the conformational stability and intermolecular interactions of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess strain energy in the spirocyclic system. The compound’s InChIKey (YNIXZNIXGBAVKH-UHFFFAOYSA-N) allows retrieval of PubChem data for validation .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility. Polar solvents stabilize the hydroxyl group via H-bonding, increasing solubility by 2–3 fold .
Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity or stability profiles)?
Discrepancies often arise from variations in:
- Purity : Impurities (e.g., residual solvents) can skew kinetic studies. Validate via HPLC (>95% purity) .
- Stereochemistry : Unreported enantiomeric ratios may affect biological assays. Use chiral chromatography or optical rotation measurements .
- Experimental Conditions : Compare studies under identical pH, temperature, and solvent systems. For example, basic conditions (pH >10) hydrolyze the dioxane ring, altering reactivity .
Methodological Focus
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Chiral Catalysts : Use (R)-BINOL-derived catalysts to induce asymmetry during cyclization, achieving enantiomeric excess (ee) >80% .
- Kinetic Resolution : Separate enantiomers via lipase-mediated esterification (e.g., Candida antarctica lipase B) .
- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
Q. How to design experiments probing the compound’s hydrogen-bonding network in supramolecular assemblies?
- X-ray Crystallography : Resolve crystal structures to identify H-bond donors/acceptors. The hydroxyl group at C-8 often participates in intermolecular H-bonds, stabilizing crystal lattices .
- Titration Calorimetry (ITC) : Quantify binding affinity with complementary partners (e.g., crown ethers) in non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
